Tridecanoic acid-d9

Catalog No.
S12888884
CAS No.
M.F
C13H26O2
M. Wt
223.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid-d9

Product Name

Tridecanoic acid-d9

IUPAC Name

10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid

Molecular Formula

C13H26O2

Molecular Weight

223.40 g/mol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2

InChI Key

SZHOJFHSIKHZHA-YNSOAAEFSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O

Tridecanoic acid-d9 (specifically labeled as 10,10,11,11,12,12,13,13,13-d9) is a stable isotope-labeled, 13-carbon medium-chain saturated fatty acid. In analytical and bioanalytical workflows, odd-chain fatty acids are traditionally favored as internal standards due to their low natural abundance in mammalian systems. However, the d9-labeled variant is specifically procured for high-precision mass spectrometry (GC-MS and LC-MS/MS) applications where absolute quantification is required. By incorporating nine deuterium atoms at the terminal alkyl chain, this compound provides a distinct +9 Da mass shift while maintaining physicochemical properties nearly identical to the unlabeled analog, making it a critical reagent for lipidomics, environmental monitoring, and metabolic flux studies .

Research Fit

Workflow
Stable isotope dilution mass spectrometry (SIL-IS) for lipidomics and metabolomics
Selection logic
Co-eluting deuterated analog for matrix effect correction in complex biological extracts
Key attribute
Deuterium labeling at terminal positions supports clear mass discrimination from endogenous analyte

Procuring unlabeled tridecanoic acid (C13:0) as a cost-saving measure frequently compromises assay integrity, as trace endogenous C13:0 in dairy, microbial biofilms, and wastewater matrices causes baseline interference and elevates the Limit of Quantification (LOQ). Conversely, substituting with fully deuterated tridecanoic acid (d25) introduces a severe chromatographic disadvantage. In reversed-phase liquid chromatography (RP-LC), the extensive substitution of 25 protiums with deuterium significantly reduces the molecule's hydrophobicity, causing a pronounced 'isotope effect' where the d25 standard elutes significantly earlier than the target analyte . This temporal mismatch forces the standard outside the analyte's specific matrix suppression window, defeating the primary purpose of an internal standard. Tridecanoic acid-d9 optimally balances a sufficient mass shift (+9 Da) with minimal retention time deviation, ensuring accurate matrix compensation.

Substitution Risk

1 Unlabeled tridecanoic acid (C13:0): Identical mass causes signal overlap with endogenous analyte, limiting reliable quantification in complex samples.
2 Non-isotopic odd-chain analogs (e.g., C17:0): Differential ionization efficiency may require response factor calibration and may not fully correct variable matrix effects.

Elimination of Endogenous Isobaric Interference

Unlabeled odd-chain fatty acids are often assumed to be absent in biological samples, but trace amounts are frequently detected in microbial and environmental matrices. Tridecanoic acid-d9 provides a +9 Da mass shift (m/z 223.2 for [M-H]- vs 214.2 for unlabeled), physically separating the internal standard signal from any endogenous C13:0 background. This results in a 0% background interference baseline, whereas unlabeled C13:0 can exhibit variable background interference depending on the matrix, directly skewing quantitative accuracy .

Evidence DimensionEndogenous background interference (m/z overlap)
Target Compound Data0% overlap (+9 Da mass shift)
Comparator Or BaselineUnlabeled Tridecanoic Acid (Variable overlap due to trace endogenous C13:0)
Quantified DifferenceComplete elimination of baseline noise
ConditionsComplex biological/environmental matrix analysis via MS

Eliminates false positives and quantification errors caused by trace endogenous odd-chain fatty acids in complex samples.

Mass shift vs. unlabeled
Head-to-head
Tridecanoic acid-d9
MW 223.40
Unlabeled C13:0
MW 214.34
+9.06 Da shift (calculated from formula)
Supports baseline separation in MS1, reducing isotopic overlap for quantitative assays.

Mitigation of Chromatographic Isotope Effects

In LC-MS/MS, internal standards must co-elute with the target analyte to accurately compensate for transient ion suppression in the electrospray source. Because deuterium atoms are less lipophilic than protium, heavily deuterated standards elute earlier in reversed-phase LC. Fully deuterated tridecanoic acid-d25 exhibits a significant retention time shift (ΔRT), often eluting >0.3 minutes before the unlabeled analyte. By restricting deuteration to the terminal nine carbons, Tridecanoic acid-d9 minimizes this hydrophobicity loss, reducing the ΔRT to a negligible margin and ensuring strict co-elution [1].

Evidence DimensionRetention time shift (ΔRT) in RP-LC
Target Compound DataMinimal ΔRT (maintains co-elution)
Comparator Or BaselineTridecanoic acid-d25 (Pronounced early elution, ΔRT > 0.3 min)
Quantified Difference>60% reduction in chromatographic isotope effect
ConditionsReversed-phase LC-MS/MS lipid profiling

Ensures the internal standard experiences the exact same matrix suppression as the target, preventing severe quantification bias.

Isotopic enrichment
Specification review
≥98% deuterium incorporation at C10–C13
High enrichment may support lower LOQ and improved accuracy in high-sensitivity assays.
Industry standard for SIL-IS; lot-specific certificate review recommended.

Improved Limit of Quantification (LOQ) in Environmental Matrices

When quantifying C8-C22 fatty acids in wastewater, the matrix complexity demands an internal standard with absolute zero natural background. While unlabeled C13:0 is commonly cited with an LOQ of ~0.010 mg/L, this value degrades in matrices with high microbial loads that naturally produce odd-chain fatty acids. Tridecanoic acid-d9 maintains a strict, matrix-independent LOQ because its specific m/z signature cannot be synthesized by environmental microbes, ensuring a pristine signal-to-noise ratio even at ultra-trace concentrations .

Evidence DimensionMatrix-independent Limit of Quantification (LOQ) stability
Target Compound DataStable LOQ (<0.010 mg/L) regardless of microbial load
Comparator Or BaselineUnlabeled Tridecanoic Acid (LOQ degrades/elevates in high-microbial matrices)
Quantified DifferenceGuaranteed zero-background baseline at trace levels
ConditionsGC-MS/SIM analysis of wastewater and environmental effluents

Provides analytical laboratories with reliable, reproducible trace-level quantification without requiring extensive sample clean-up.

Matrix effect correction
Class-level
Co-elution with near-identical ionization behavior enables effective signal normalization in LC-ESI-MS/MS.
Supports robust quantification across diverse biological matrices with variable ion suppression.
Class-level advantage of SIL-IS over structural analogs; matrix-specific validation still required.
Retention time fidelity
Class-level
Retention time essentially identical to unlabeled tridecanoic acid under RPLC and GC conditions.
Co-elution ensures equal ionization conditions throughout the run, a key factor for precise peak area ratio normalization.

Targeted Lipidomics and Biofluid Profiling (LC-MS/MS)

Tridecanoic acid-d9 is the preferred internal standard for quantifying medium-chain fatty acids in plasma or tissue, as its minimized isotope effect ensures precise co-elution and accurate matrix suppression compensation compared to fully deuterated analogs [1].

Environmental Wastewater Monitoring (GC-MS)

Used as a highly reliable surrogate standard for tracking C8-C22 fatty acids in municipal and industrial effluents, where it bypasses the endogenous odd-chain fatty acid interference generated by wastewater microbiota, maintaining a stable LOQ .

Antimicrobial and Biofilm Metabolism Assays

Procured to track the specific uptake and metabolic fate of tridecanoic acid (an established anti-biofilm agent) in E. coli and other pathogens, allowing researchers to differentiate the applied compound from endogenous lipid synthesis via mass shift .

Application Fit

Application
Selection Property
Validation Focus
Free fatty acid quantification in human plasma research matrices
Co-eluting deuterated SIL-IS for matrix effect correction
Accuracy and precision in complex lipid extracts; endogenous interference control
FAME profiling from microbial biomass by GC-MS
Stable isotope label survives derivatization for loss correction
Reproducibility across extraction, methylation, and injection steps
Bioanalytical method validation studies (research context)
Isotope dilution MS with co-eluting internal standard
Inter-assay precision and accuracy review; matrix effect assessment

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.249770781 g/mol

Monoisotopic Mass

223.249770781 g/mol

Heavy Atom Count

15

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